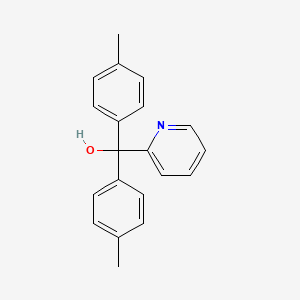
(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is a synthetic organic compound that features a unique combination of a bromothiophene ring, a sulfonyl group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Azetidine Formation: The sulfonylated bromothiophene is reacted with an azetidine derivative under suitable conditions to form the azetidine ring.
Methanol Addition: Finally, the azetidine compound is treated with methanol under acidic or basic conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and azetidine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- (1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
- (1-((5-Fluorothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
- (1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
Uniqueness
(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. The combination of the bromothiophene ring, sulfonyl group, and azetidine ring provides a versatile scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C8H10BrNO3S2 |
|---|---|
分子量 |
312.2 g/mol |
IUPAC名 |
[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]methanol |
InChI |
InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(12,13)10-3-6(4-10)5-11/h1-2,6,11H,3-5H2 |
InChIキー |
WQOFITCBQIBMFQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)
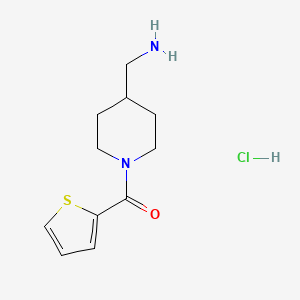

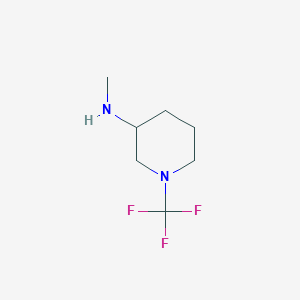
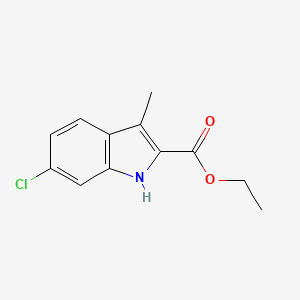
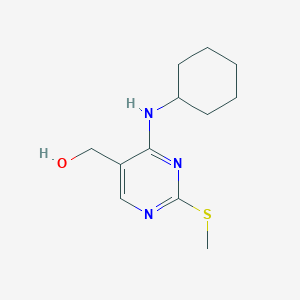
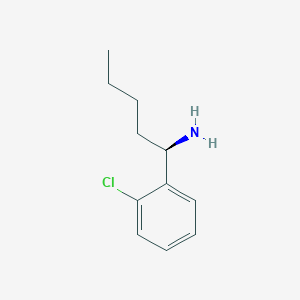

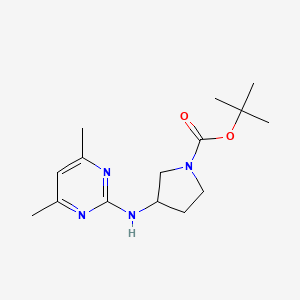
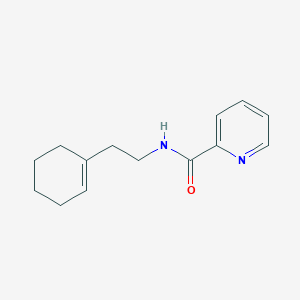

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

